4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole
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Overview
Description
4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound that features a bromine atom and a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be further functionalized through coupling reactions with other aryl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new bioactive molecules.
Mechanism of Action
The mechanism by which 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- 4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
- 4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole
Uniqueness
4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the imidazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-1-[4-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-3-1-7(2-4-8)10(12,13)14/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHPQERAIAJKJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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